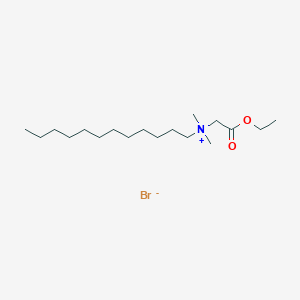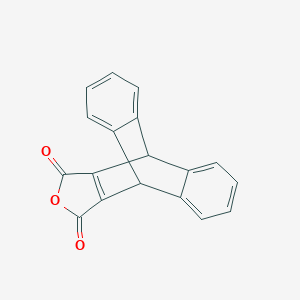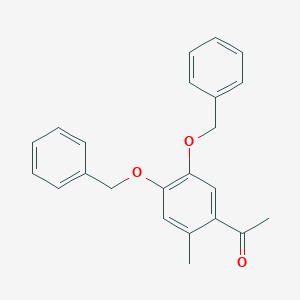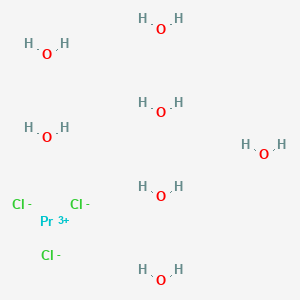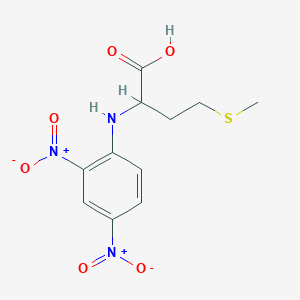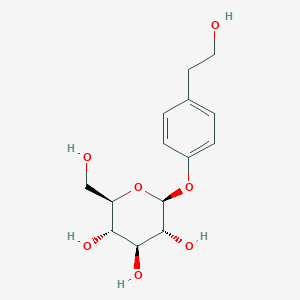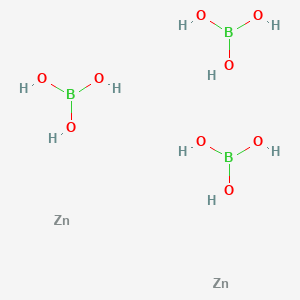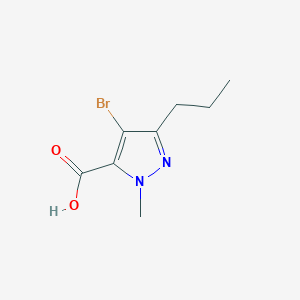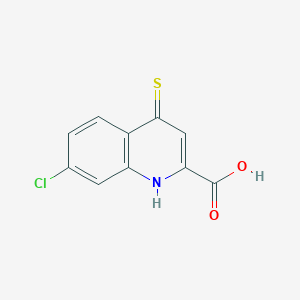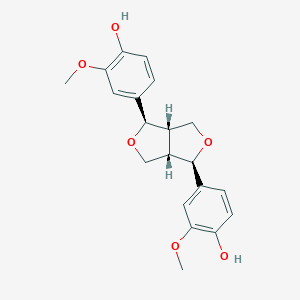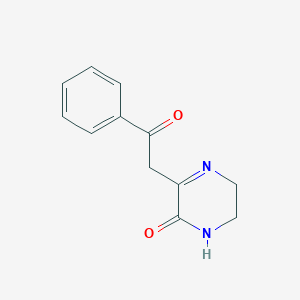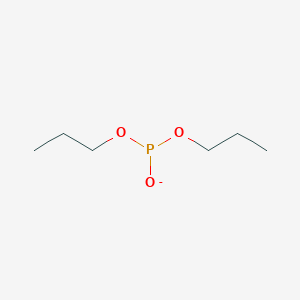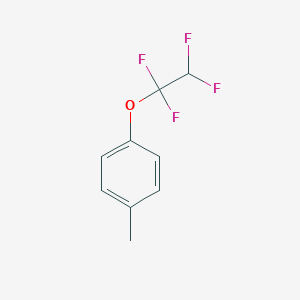
4-(1,1,2,2-Tetrafluoroethoxy)toluene
Overview
Description
4-(1,1,2,2-Tetrafluoroethoxy)toluene, also known by its IUPAC name 1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene, is a chemical compound with the molecular formula C9H8F4O and a molecular weight of 208.16 g/mol . This compound is characterized by the presence of a tetrafluoroethoxy group attached to a toluene moiety, making it a fluorinated aromatic ether. It is typically found as a colorless to pale yellow liquid or crystalline solid .
Preparation Methods
The synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)toluene involves the reaction of p-cresol with tetrafluoroethylene in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. For example, one method involves bubbling tetrafluoroethylene and nitrogen into a magnetically stirred mixture of p-cresol, potassium hydroxide pellets, and DMF maintained at 68°C for one hour .
Chemical Reactions Analysis
4-(1,1,2,2-Tetrafluoroethoxy)toluene can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, nitrating agents like nitric acid for nitration, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1,1,2,2-Tetrafluoroethoxy)toluene is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: It is used in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Research into its potential pharmaceutical applications, particularly in drug design and development.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-(1,1,2,2-Tetrafluoroethoxy)toluene involves its interaction with specific molecular targets and pathways. The tetrafluoroethoxy group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, although detailed studies on its specific molecular targets are limited .
Comparison with Similar Compounds
4-(1,1,2,2-Tetrafluoroethoxy)toluene can be compared with other fluorinated aromatic ethers, such as:
1-Methyl-2-(1,1,2,2-Tetrafluoroethoxy)benzene: Similar in structure but with the tetrafluoroethoxy group attached to a different position on the aromatic ring.
4-(1,1,2,2-Tetrafluoroethoxy)anisole: Contains a methoxy group instead of a methyl group on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and physical properties, making it suitable for particular applications .
Properties
IUPAC Name |
1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-6-2-4-7(5-3-6)14-9(12,13)8(10)11/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACIXOPZIXUAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169644 | |
| Record name | alpha,alpha,beta,beta-Tetrafluoro-p-methylphenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1737-11-7 | |
| Record name | 1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1737-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha,beta,beta-Tetrafluoro-p-methylphenetole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha,alpha,beta,beta-Tetrafluoro-p-methylphenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,β,β-tetrafluoro-p-methylphenetole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
